molecular formula C9H11N3O4 B13761177 Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate CAS No. 574710-45-5

Methyl 5-(hydrazinecarbonyl)-2-methyl-6-oxo-5,6-dihydropyridine-3-carboxylate

Cat. No.: B13761177
CAS No.: 574710-45-5
M. Wt: 225.20 g/mol
InChI Key: LFVJUOQAPWBYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is a complex organic compound that belongs to the pyridinedicarboxylic acid family This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a dihydro-oxo group, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) typically involves multiple steps, starting from pyridine derivatives. One common synthetic route includes the following steps:

    Nitration: Pyridine is nitrated to form 3,5-dinitropyridine.

    Reduction: The nitro groups are reduced to amine groups, resulting in 3,5-diaminopyridine.

    Carboxylation: The amine groups are converted to carboxylic acid groups through carboxylation reactions.

    Esterification: The carboxylic acid groups are esterified to form the methyl ester.

    Hydrazide Formation: The ester is then reacted with hydrazine to form the hydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The hydrazide group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Condensation Reagents: Aldehydes, ketones.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and hydrazone derivatives.

Scientific Research Applications

3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit enzyme activity, leading to various biological effects. The hydrazide group is particularly important for its reactivity and ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

3,5-Pyridinedicarboxylicacid,1,2-dihydro-6-methyl-2-oxo-,5-methylester,3-hydrazide(9CI) is unique due to its specific substitution pattern and the presence of the hydrazide group. This makes it particularly reactive and suitable for forming stable complexes with metal ions, which is not a common feature among its similar compounds.

Properties

CAS No.

574710-45-5

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 3-(hydrazinecarbonyl)-6-methyl-2-oxo-3H-pyridine-5-carboxylate

InChI

InChI=1S/C9H11N3O4/c1-4-5(9(15)16-2)3-6(7(13)11-4)8(14)12-10/h3,6H,10H2,1-2H3,(H,12,14)

InChI Key

LFVJUOQAPWBYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1C(=O)OC)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.